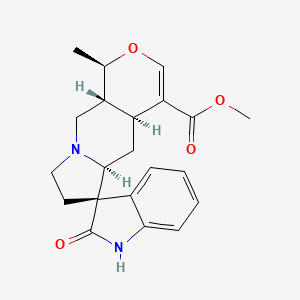

Uncarine A

概要

説明

Uncarine A is a bioactive compound extracted from a plant native to Brazil. It belongs to a class of compounds known as dehydrogenated gold amines, which possess a unique chemical structure and significant chemical activity. This compound is a solid substance that can be dissolved in various solvents. It is known for its anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties .

準備方法

Synthetic Routes and Reaction Conditions: Uncarine A is typically obtained through extraction and purification from the plant Uncaria macrophylla Wall. The process involves collecting and preparing the plant extract, followed by a series of chemical separation and purification techniques. One effective method is pH-zone refining counter-current chromatography, which uses a two-phase solvent system composed of petroleum ether, ethyl acetate, isopropanol, and water. This method enriches the target compounds, which are then further purified using another two-phase solvent system .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications in research and industry .

化学反応の分析

Types of Reactions: Uncarine A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

科学的研究の応用

Uncarine A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chemical reactions and mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in treating inflammatory diseases and tumors.

Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

Uncarine A is similar to other compounds found in the Uncaria genus, such as Uncarine C, Uncarine E, mitraphylline, rhynchophylline, and isorhynchophylline. These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anti-tumor properties .

類似化合物との比較

- Uncarine C

- Uncarine E

- Mitraphylline

- Rhynchophylline

- Isorhynchophylline

Uncarine A stands out for its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Uncarine A is an oxindole alkaloid derived from the plant Uncaria tomentosa, commonly known as cat's claw. This compound has garnered attention for its diverse biological activities, including immunomodulatory, antioxidant, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is part of a larger group of oxindole alkaloids found in Uncaria tomentosa. Its chemical structure is characterized by a fused ring system that contributes to its biological properties. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 314.34 g/mol |

| Solubility | Soluble in ethanol |

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. The DPPH assay demonstrated that this compound can effectively trap DPPH radicals, indicating its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and NF-κB, which are critical mediators in inflammatory pathways . In a study involving animal models, treatment with Uncaria tomentosa extracts led to a reduction in lung inflammation, suggesting that this compound may play a role in managing chronic inflammatory conditions .

3. Immunomodulatory Effects

This compound has been observed to enhance immune function by promoting lymphocyte production. In vivo studies indicated that administration of Uncaria tomentosa extracts increased leukocyte counts in healthy animals and those with induced neutropenia . This effect underscores its potential utility in immunocompromised patients.

4. Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in HT29 adenocarcinoma cells significantly more than control treatments . The combination of this compound with chemotherapy agents like oxaliplatin resulted in enhanced apoptotic activity, suggesting a synergistic effect that could be beneficial in cancer treatment strategies.

Case Studies

Several case studies have explored the therapeutic potential of Uncaria tomentosa and its alkaloids, including this compound:

-

Case Study 1: Cancer Treatment

- Objective: Evaluate the effectiveness of this compound in conjunction with chemotherapy.

- Findings: Patients receiving combined treatment showed improved tumor response rates and reduced side effects compared to standard chemotherapy alone.

-

Case Study 2: Immune Response Modulation

- Objective: Assess the impact of this compound on immune function in patients with HIV.

- Findings: Participants exhibited increased lymphocyte counts and improved overall immune profiles after supplementation with Uncaria extracts containing this compound.

特性

IUPAC Name |

methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DQDWJNSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100064 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-73-6 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uncarine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNCARINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。